(1S)-1-[4-(pentyloxy)phenyl]ethanamine is an organic compound characterized by a phenyl ring substituted with a pentyloxy group and an ethanamine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in relation to the central nervous system. The systematic name reflects the stereochemistry at the chiral center, indicating that it is the S-enantiomer.
The compound can be synthesized through various organic reactions, primarily involving the alkylation of phenolic compounds and subsequent amination processes. Its relevance in pharmacology and neuroscience has led to increased research interest, particularly in exploring its interactions with neurotransmitter systems.
This compound falls under the category of substituted phenethylamines, which are known for their psychoactive properties. It is also classified as an alkylamine derivative due to the presence of an amine functional group attached to an aliphatic chain.
The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanamine typically involves several key steps:
The synthesis process may yield varying results based on conditions such as temperature, reaction time, and the choice of solvents. Typically, yields can reach over 90% under optimized conditions .
The molecular structure of (1S)-1-[4-(pentyloxy)phenyl]ethanamine features:
The stereocenter at the ethanamine position contributes to its specific biological activity .
(1S)-1-[4-(pentyloxy)phenyl]ethanamine can undergo various chemical reactions typical for amines and phenolic compounds:
Reactions involving this compound often require careful control of pH and temperature to prevent side reactions, particularly when handling sensitive functional groups .
The mechanism of action for (1S)-1-[4-(pentyloxy)phenyl]ethanamine is likely related to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
Research indicates that compounds with similar structures may exhibit monoamine reuptake inhibition, which enhances neurotransmitter availability in synaptic clefts, potentially contributing to antidepressant effects .
Relevant data suggests that these properties make it suitable for further modifications in drug design .
(1S)-1-[4-(pentyloxy)phenyl]ethanamine has potential applications in:
Ongoing research aims to elucidate its full pharmacological profile and therapeutic potential .
(1S)-1-[4-(Pentyloxy)phenyl]ethanamine is a chiral phenethylamine derivative characterized by the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol [1] [3]. Its structure features a stereospecific (S)-configured amine adjacent to a 4-pentyloxyphenyl moiety, which confers both lipophilicity (clogP ≈ 3.8) and conformational rigidity. This compound has emerged as a critical pharmacophore in neuroscience research, particularly for targeting the striatal-enriched orphan receptor GPR88. As a synthetically accessible small molecule, it bridges structure-activity relationship (SAR) studies between early GPR88 agonists and advanced CNS-penetrant therapeutics. Its cost and accessibility vary significantly by quantity, with commercial 95% pure material priced at ~$421.05/100mg and $2,392.33/5g [1].
(1S)-1-[4-(Pentyloxy)phenyl]ethanamine is a structural analog within the (4-alkoxyphenyl)glycinamide class of GPR88 agonists. GPR88, an orphan class A GPCR, is predominantly expressed in the brain's striatum and modulates dopaminergic signaling, motor coordination, and reward pathways [4] [7]. Although this specific enantiomer's potency remains less characterized than optimized derivatives, its scaffold is integral to GPR88-targeted drug discovery for three key reasons:
Table 1: Molecular Properties of Key GPR88 Agonists [1] [2] [4]
Compound | Molecular Formula | Molecular Weight (g/mol) | clogP | GPR88 EC₅₀ (cAMP assay) |
---|---|---|---|---|
(1S)-1-[4-(Pentyloxy)phenyl]ethanamine | C₁₃H₂₁NO | 207.31 | ~3.8 | Not reported |
2-AMPP | C₂₂H₃₀N₂O₂ | 354.49 | 4.53 | 414 nM |
Compound 84 (oxadiazole) | C₂₀H₂₄N₄O₂ | 352.44 | 3.12 | 59 nM |
RTI-13951-33 | C₂₈H₃₄N₂O₃ | 446.59 | 4.1 | 25 nM |
The development of (1S)-1-[4-(Pentyloxy)phenyl]ethanamine is rooted in medicinal chemistry campaigns to optimize two progenitor scaffolds: the (4-alkoxyphenyl)glycinamide 2-AMPP and the cyclopropane-containing 2-PCCA.
Table 2: Structural Evolution of GPR88 Agonists from Early Scaffolds [2] [4]
Generation | Scaffold | Key Modifications | Potency (EC₅₀) | Brain Penetration |
---|---|---|---|---|
1st (Progenitor) | 2-AMPP | Linear alkoxy (Site A); amide (Site B) | 414 nM | Low |
2-PCCA | Cyclopropane linker; biphenyl amide | ~200 nM | Moderate | |
2nd (Optimized) | 5-Amino-1,3,4-oxadiazoles | Oxadiazole bioisostere at Site B | 59 nM (Compound 84) | Moderate |
RTI-13951-33 | 2-PCCA derivative with improved solubility | 25 nM | High | |
Intermediate | (1S)-1-[4-(Pentyloxy)phenyl]ethanamine | Chiral ethanamine core for diversification | Undetermined | Moderate (predicted) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7